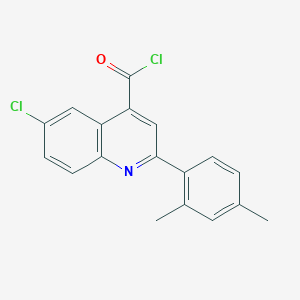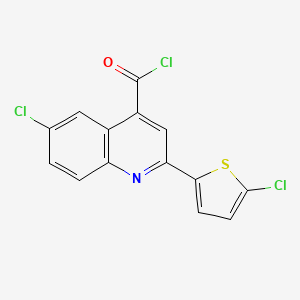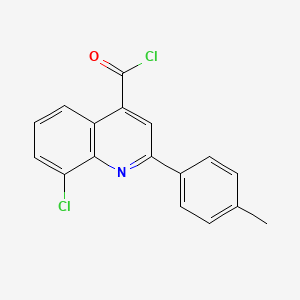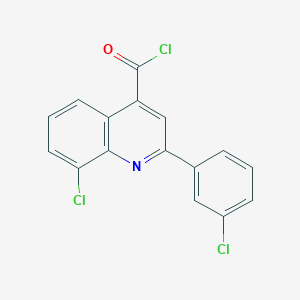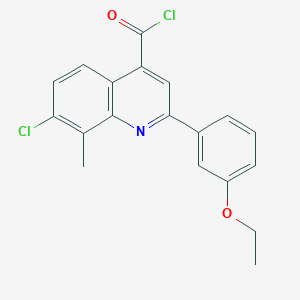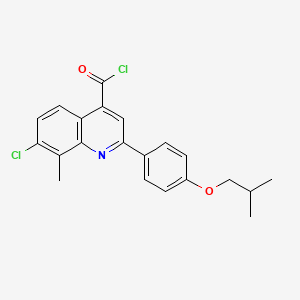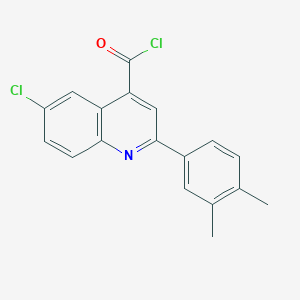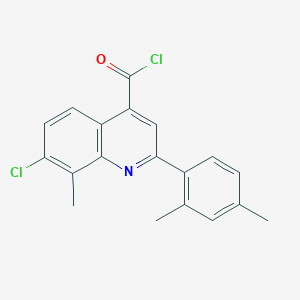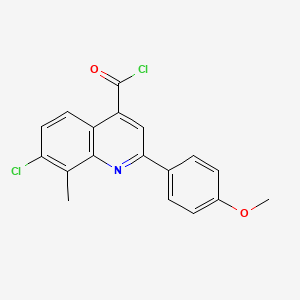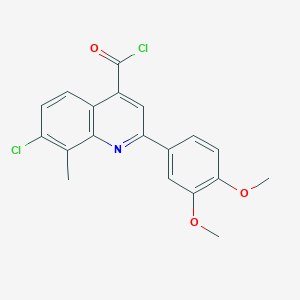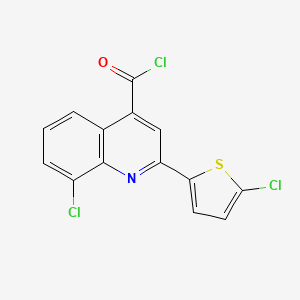![molecular formula C14H9Cl3O2 B1420727 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-20-7](/img/structure/B1420727.png)
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Azaindoles and Benzofurans
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride has been used in the synthesis of various organic compounds. For instance, Zhang et al. (2002) reported its use in the acylation of azaindoles at C-3, which is a crucial step in the preparation of compounds with potential pharmaceutical applications (Zhang et al., 2002). Similarly, Choi et al. (2003) described its application in the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor (Choi et al., 2003).
Synthesis of Nucleosides
Katz et al. (1982) utilized this compound in the synthesis of pyridazine analogues of naturally occurring nucleosides, such as cytidine and uridine. This work contributes to the broader field of nucleoside analogues, which are significant in medicinal chemistry (Katz et al., 1982).
Antibacterial and Anti-inflammatory Agents
Singh (2012) described the synthesis of 1,3,4-oxadiazole derivatives using this compound. These derivatives were evaluated for their antibacterial activities, highlighting its role in developing new antibacterial agents (Singh, 2012). Furthermore, Vachala et al. (2011) synthesized fused pyrimidine derivatives with potential anti-inflammatory, antiproliferative, and antimicrobial properties (Vachala et al., 2011).
Impurity Analysis in Pharmaceutical Synthesis
Tang et al. (2010) developed a GC-FID method for determining impurities in 5-chlorovaleroyl chloride, a related compound, emphasizing the importance of purity analysis in pharmaceutical synthesis (Tang et al., 2010).
Synthesis of Various Organic Compounds
Several studies have explored the use of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride in the synthesis of diverse organic compounds, such as heterocycles, benzophenones, and diuretic analogues, highlighting its versatility in organic synthesis (Coppo & Fawzi, 1998), (Karrer et al., 2000), (Deng-ke, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds are known to react with aromatic amines .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds are known to form n-aryl-n′ (2-chlorobenzoyl) thioureas when they react with aromatic amines and ammonium thiocyanate .
Result of Action
Similar compounds are known to cause acylation of polystyrene during the preparation and regeneration of the polystyrene-based resin .
Action Environment
It’s known that the rate of reaction of similar compounds can be influenced by factors such as electronegativity .
Propiedades
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXQGGGALMJOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




